

In-Depth Technical Guide: ZD0947, a Modulator of ATP-Sensitive Potassium Channels

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **ZD0947**, a sulphonylurea receptor modulator known for its activity as an ATP-sensitive potassium (KATP) channel opener. Despite extensive searches, the definitive chemical structure, IUPAC name, and CAS number for **ZD0947** are not publicly available. The prefix "a-a" in the initial query is presumed to be a typographical error as no literature or database references to "a-a **ZD0947**" could be found. This document focuses on the well-documented pharmacological properties, mechanism of action, and experimental applications of **ZD0947**, making it a valuable resource for researchers in pharmacology and drug development.

Introduction to ZD0947

ZD0947 is a pharmacological agent that has been characterized as a potent and selective opener of ATP-sensitive potassium (KATP) channels. Specifically, it shows a preference for KATP channels containing the SUR2B subunit of the sulphonylurea receptor.[1][2] This selectivity makes **ZD0947** a valuable tool for studying the physiological roles of these specific channel subtypes, particularly in vascular smooth muscle.

Physicochemical Properties



Due to the unavailability of the definitive chemical structure of **ZD0947** in the public domain, a comprehensive table of its physicochemical properties, such as molecular formula, molecular weight, and solubility, cannot be provided. Research articles referencing **ZD0947** primarily focus on its synthesis and pharmacological activity without disclosing its detailed chemical structure.

Pharmacological Properties

ZD0947's primary pharmacological action is the opening of KATP channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3] Its activity has been demonstrated in various experimental models, highlighting its potential as a vasodilator.

Ouantitative Pharmacological Data

Parameter	Value	Cell/Tissue Type	Experimental Condition	Reference
K_i	293 nM	Mouse portal vein	Inhibition of spontaneous contractions	[4]
Concentration for relaxation	≥ 0.1 µM	Human detrusor muscle	Relaxation of carbachol-induced contraction	[4]
Concentration for K+ current	≥ 1 µM	Human detrusor myocytes	Induction of inward K+ current	[4]
Conductance of activated K+ channels	35 pS	HEK293 cells expressing Kir6.1/SUR2B	Cell-attached patch-clamp	[1]

Mechanism of Action

ZD0947 exerts its effects by modulating the activity of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four poreforming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory





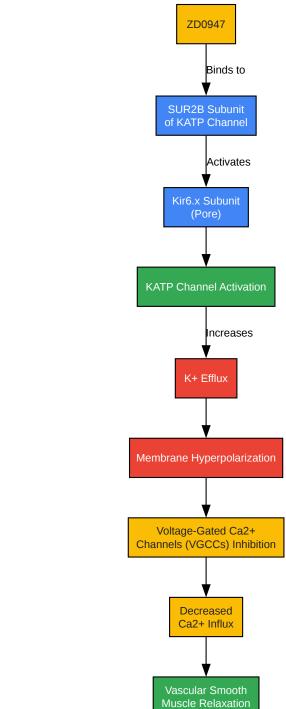


sulphonylurea receptor (SUR) subunits.[5] The subunit composition of the KATP channel varies between tissues, conferring distinct pharmacological properties.

ZD0947 demonstrates selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle.[1][6] By binding to the SUR2B subunit, **ZD0947** promotes the open state of the channel, leading to an efflux of potassium ions from the cell. This potassium efflux hyperpolarizes the cell membrane, making it less excitable.

Signaling Pathway of ZD0947-Induced Vasodilation





Signaling Pathway of ZD0947-Induced Vascular Smooth Muscle Relaxation

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Caption: **ZD0947** binds to the SUR2B subunit of the KATP channel, leading to vasodilation.



The hyperpolarization of the vascular smooth muscle cell membrane leads to the closure of voltage-gated calcium channels.[3] This reduces the influx of extracellular calcium, a key trigger for muscle contraction. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[7][8][9]

Experimental Protocols

ZD0947 has been utilized in various in vitro experiments to characterize its pharmacological effects. The following are detailed methodologies for two key experimental approaches.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through KATP channels in single cells, providing direct evidence of channel opening by **ZD0947**.[1][4]

Objective: To record **ZD0947**-induced potassium currents in cells expressing specific KATP channel subtypes.

Methodology:

- · Cell Culture and Transfection:
 - HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
 - Cells are transiently transfected with plasmids encoding the desired Kir6.x and SUR.x subunits using a suitable transfection reagent.
- Electrophysiological Recording:
 - Recordings are performed in the whole-cell or cell-attached configuration of the patchclamp technique.
 - The external (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.
 - The internal (bath) solution for whole-cell recordings typically contains (in mM): 140 KCl, 1
 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For studying ATP sensitivity,

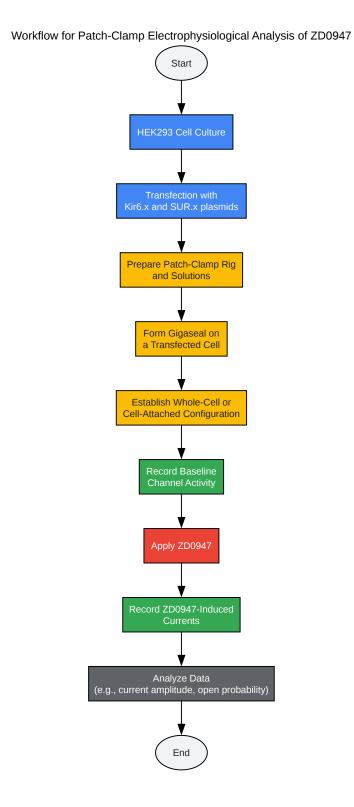


varying concentrations of ATP are added to this solution.

- A holding potential of -60 mV is applied.
- ZD0947 is applied to the bath solution at various concentrations to determine its effect on channel activity.
- Data is acquired using an appropriate amplifier and software.

Experimental Workflow for Patch-Clamp Analysis





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Caption: A typical workflow for assessing the effect of **ZD0947** on KATP channels.



Isometric Tension Measurement in Vascular Rings

This ex vivo method assesses the effect of **ZD0947** on the contractility of isolated blood vessels.[4]

Objective: To measure the relaxant effect of **ZD0947** on pre-contracted vascular smooth muscle.

Methodology:

- Tissue Preparation:
 - A segment of an artery (e.g., mouse portal vein or human detrusor artery) is carefully dissected and cleaned of surrounding connective tissue.
 - The artery is cut into small rings (approximately 2 mm in length).
- Mounting in a Myograph:
 - The arterial rings are mounted on two small wires or hooks in an organ bath of a wire myograph.[10][11]
 - The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
- Equilibration and Pre-contraction:
 - The rings are allowed to equilibrate under a resting tension for a period of time.
 - The vascular rings are then pre-contracted with a vasoconstrictor agent such as carbachol or phenylephrine to induce a stable tonic contraction.
- Drug Application and Measurement:
 - Once a stable contraction is achieved, cumulative concentrations of ZD0947 are added to the organ bath.



- The isometric tension of the rings is continuously recorded to measure the extent of relaxation.
- The relaxant effect is typically expressed as a percentage of the pre-contraction tension.

Conclusion

ZD0947 is a valuable pharmacological tool for investigating the function of SUR2B-containing KATP channels. Its ability to selectively open these channels has provided significant insights into their role in regulating vascular tone. While the lack of a publicly available chemical structure limits a full physicochemical characterization, the existing body of research on its pharmacological properties and mechanism of action provides a strong foundation for its use in scientific inquiry. Further studies elucidating its precise chemical nature would be highly beneficial to the research community.

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